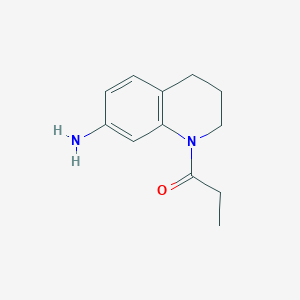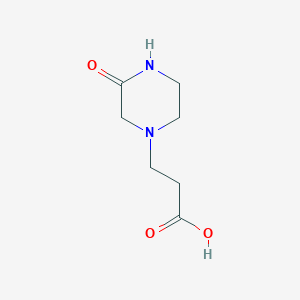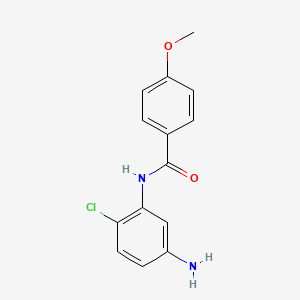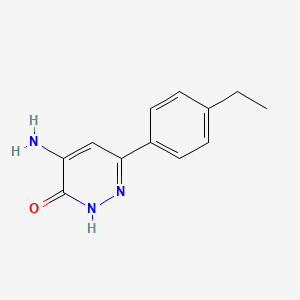![molecular formula C14H20FNO B1462510 1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine CAS No. 1019503-62-8](/img/structure/B1462510.png)
1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine
Overview
Description
1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine is a chemical compound with the molecular formula C14H20FNO and a molecular weight of 237.31 g/mol. This compound is characterized by the presence of a cyclohexyloxy group, a fluorophenyl group, and an ethanamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(cyclohexyloxy)-3-fluorobenzaldehyde with an appropriate amine under controlled conditions . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound is utilized in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy and fluorophenyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine can be compared with similar compounds such as:
1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-[4-(Methoxy)-3-fluorophenyl]ethan-1-amine: Contains a methoxy group instead of a cyclohexyloxy group, affecting its physical and chemical properties.
1-[4-(Cyclohexyloxy)-3-chlorophenyl]ethan-1-amine: Substitutes fluorine with chlorine, potentially altering its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-cyclohexyloxy-3-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h7-10,12H,2-6,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXYDDQNEDBTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2CCCCC2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462427.png)
![2-[Bis(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B1462428.png)

methanone](/img/structure/B1462431.png)
methanone](/img/structure/B1462432.png)

![3-[(2-Ethylbutyl)amino]propanenitrile](/img/structure/B1462434.png)


![N-[2-(3-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B1462442.png)




